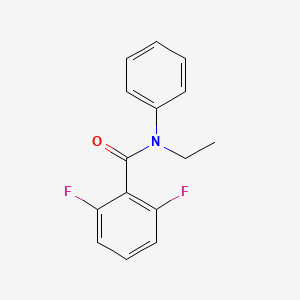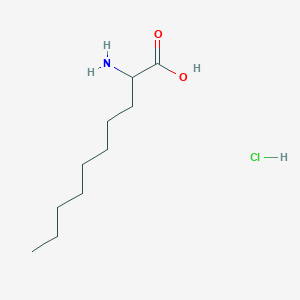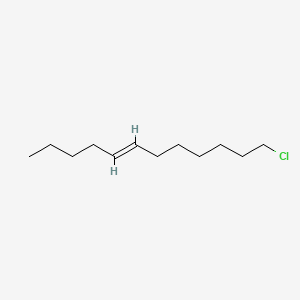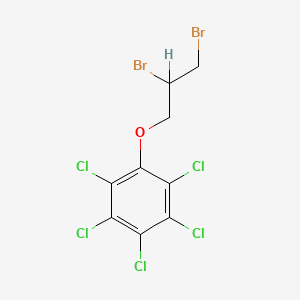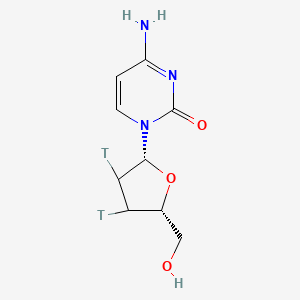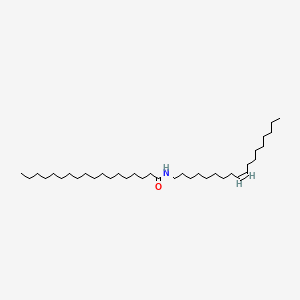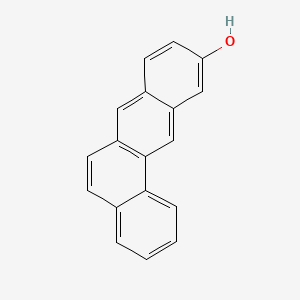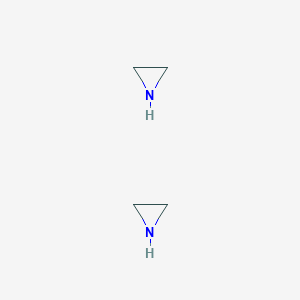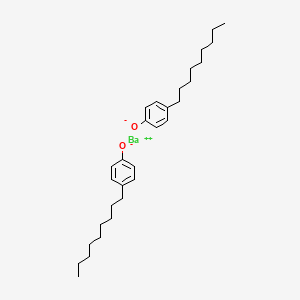
Barium bis(p-nonylphenolate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium bis(p-nonylphenolate) is an organometallic compound with the molecular formula C30H46BaO2 and a molar mass of 576.01204 g/mol It is a barium salt of p-nonylphenol, where two p-nonylphenolate anions are coordinated to a barium cation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Barium bis(p-nonylphenolate) can be synthesized through the reaction of barium hydroxide with p-nonylphenol. The reaction typically involves dissolving barium hydroxide in water and then adding p-nonylphenol under controlled conditions. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of barium bis(p-nonylphenolate) .
Industrial Production Methods
In industrial settings, the production of barium bis(p-nonylphenolate) may involve more advanced techniques to ensure high purity and yield. This can include the use of specialized reactors, precise temperature control, and purification steps such as recrystallization or filtration to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
Barium bis(p-nonylphenolate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, although they are less common for this compound.
Substitution: Barium bis(p-nonylphenolate) can participate in substitution reactions where the p-nonylphenolate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in the reactions of barium bis(p-nonylphenolate) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from the reactions of barium bis(p-nonylphenolate) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of p-nonylphenol, while substitution reactions can produce new organometallic compounds with different ligands .
Aplicaciones Científicas De Investigación
Barium bis(p-nonylphenolate) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in clinical settings.
Industry: Barium bis(p-nonylphenolate) is used in the production of specialty chemicals and materials, particularly in the field of polymer chemistry
Mecanismo De Acción
The mechanism of action of barium bis(p-nonylphenolate) involves its interaction with molecular targets through its p-nonylphenolate ligands. These interactions can affect various biochemical pathways, depending on the specific context in which the compound is used. The exact molecular targets and pathways involved are still under investigation, but they are believed to include interactions with enzymes and other proteins .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to barium bis(p-nonylphenolate) include other barium salts of alkylphenols, such as barium bis(p-octylphenolate) and barium bis(p-dodecylphenolate) .
Uniqueness
Barium bis(p-nonylphenolate) is unique due to its specific alkyl chain length (nonyl group) and the resulting chemical properties. This makes it distinct from other barium alkylphenolates, which may have different alkyl chain lengths and thus different chemical behaviors and applications .
Propiedades
Número CAS |
41157-58-8 |
|---|---|
Fórmula molecular |
C30H46BaO2 |
Peso molecular |
576.0 g/mol |
Nombre IUPAC |
barium(2+);4-nonylphenolate |
InChI |
InChI=1S/2C15H24O.Ba/c2*1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;/h2*10-13,16H,2-9H2,1H3;/q;;+2/p-2 |
Clave InChI |
WUJZPTPSNSHTAZ-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)[O-].CCCCCCCCCC1=CC=C(C=C1)[O-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


